6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound known for its intricate structure and significant biological activity. This compound is a derivative of trichothecene mycotoxins, which are secondary metabolites produced by various species of Fusarium fungi. These mycotoxins are known for their potent toxic effects on eukaryotic cells, making them a subject of extensive research in the fields of toxicology, pharmacology, and biochemistry.
Vorbereitungsmethoden
The synthesis of 6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and esterification reactions. The industrial production of this compound typically involves the fermentation of Fusarium species under controlled conditions to produce the precursor mycotoxins, which are then chemically modified to yield the desired compound .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of less toxic derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, altering the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions vary based on the specific conditions but generally include modified trichothecene derivatives with altered toxicity profiles .
Wissenschaftliche Forschungsanwendungen
6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of trichothecene mycotoxins.
Biology: Researchers use it to investigate the mechanisms of mycotoxin-induced toxicity in eukaryotic cells.
Medicine: It serves as a lead compound for developing new therapeutic agents targeting mycotoxin-related diseases.
Wirkmechanismus
The compound exerts its effects by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain. This inhibition leads to the accumulation of incomplete polypeptides, triggering cellular stress responses and apoptosis. The molecular targets include ribosomal RNA and associated proteins, and the pathways involved are primarily related to the cellular stress response and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other trichothecene mycotoxins such as T-2 toxin, deoxynivalenol, and nivalenol. Compared to these compounds, 6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific structural modifications, which confer distinct biological activities and toxicity profiles. These modifications include the presence of an acetyloxymethyl group and a spiro-oxirane ring, which are not found in other trichothecene mycotoxins .
Eigenschaften
Molekularformel |
C28H40O14 |
---|---|
Molekulargewicht |
600.6 g/mol |
IUPAC-Name |
6-[2-(acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-20(34)22(26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)21(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36) |
InChI-Schlüssel |
VADOMOZSAYAVLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.